2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro-
Description
Significance of 1,4-Benzothiazine Heterocyclic Systems in Chemical Research
The 1,4-benzothiazine scaffold is a prominent heterocyclic system in medicinal chemistry and materials science. fishersci.comnih.gov These compounds, characterized by a benzene (B151609) ring fused to a thiazine (B8601807) ring, are of significant interest due to their diverse biological activities. cbijournal.com The presence of both nitrogen and sulfur atoms in the heterocyclic ring imparts unique physicochemical properties that are conducive to a wide range of pharmacological effects. mdpi.com
Researchers have explored 1,4-benzothiazine derivatives for a multitude of therapeutic applications. Their structural similarity to phenothiazines, a class of antipsychotic drugs, has prompted extensive investigation into their neurological effects. fishersci.com The broad spectrum of biological activities associated with this scaffold includes:
Antibacterial and Antifungal researchgate.net
Antihypertensive researchgate.net
Anti-inflammatory cbijournal.com
Antitumor cbijournal.com
Antiviral cbijournal.com
Calcium Channel Antagonism mdpi.com
Neuroprotective Effects sigmaaldrich.com
This wide array of biological activities underscores the importance of the 1,4-benzothiazine system as a privileged scaffold in drug discovery and development. cbijournal.com
Structural Characteristics of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
The core structure of 2H-1,4-Benzothiazin-3(4H)-one consists of a benzene ring fused to a six-membered 1,4-thiazine ring, which contains a carbonyl group at the C3 position. The fundamental properties of the unsubstituted parent compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| CAS Number | 5325-20-2 |
| Melting Point | 176-178 °C |
Table 1: Physicochemical Properties of 2H-1,4-Benzothiazin-3(4H)-one. sigmaaldrich.comsigmaaldrich.com
Overview of Research Trajectories for 2H-1,4-Benzothiazin-3(4H)-one Derivatives
Research into 2H-1,4-Benzothiazin-3(4H)-one derivatives has followed several key trajectories, primarily focused on the synthesis of novel analogues and the evaluation of their biological activities. Synthetic strategies often involve the condensation of 2-aminothiophenols with various reagents. nih.govcbijournal.com
The diverse biological activities exhibited by this class of compounds have led to their investigation in numerous therapeutic areas. The table below summarizes some of the key research findings for various derivatives.
| Derivative Type | Investigated Activity | Key Findings |
| N-Arylacetamide Derivatives | Anti-inflammatory, Analgesic | Some derivatives showed significant activity, comparable to standard drugs. cbijournal.com |
| Piperazinylalkyl Derivatives | Antihypertensive, Calcium Antagonism | Demonstrated potent antihypertensive effects, though generally weak as calcium channel blockers. |
| Thiazole Hybrid Derivatives | Acetylcholinesterase Inhibition | Certain compounds showed significant inhibitory activity, suggesting potential for Alzheimer's disease treatment. mdpi.com |
| Amidine Homologues | Neuroprotection | Showed potential in reducing glutamate-induced cytotoxicity and reactive oxygen species (ROS) formation. sigmaaldrich.com |
| General Derivatives | Anticonvulsant | Some derivatives demonstrated promising activity in chemically-induced seizure models. |
Table 2: Selected Research on the Biological Activities of 2H-1,4-Benzothiazin-3(4H)-one Derivatives.
While extensive research has been conducted on this class of compounds, the specific derivative 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- remains largely unexplored in the available scientific literature. Further research is needed to synthesize and characterize this compound and to evaluate its potential biological activities, which may be influenced by the electronic and steric effects of the two chlorine substituents on the benzene ring.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCHUALXZIRGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2h 1,4 Benzothiazin 3 4h One Scaffolds and 5,7 Dichloro Derivatives
Classical Synthetic Approaches for 1,4-Benzothiazine Ring Systems
The foundational strategies for assembling the 1,4-benzothiazine ring have been extensively studied and primarily involve the formation of the heterocyclic ring through condensation reactions that create key carbon-sulfur and carbon-nitrogen bonds.
The most prevalent and versatile method for synthesizing the 2H-1,4-benzothiazin-3(4H)-one core is the cyclocondensation of a 2-aminobenzenethiol with a three-carbon synthon. The nucleophilic nature of both the thiol and amino groups allows for a sequential or concerted reaction to form the six-membered ring.
The reaction between 2-aminobenzenethiols and α-haloacids, such as 2-chloroacetic acid, or their ester derivatives like ethyl 2-bromoalkanoates, is a direct and widely used method for preparing 2H-benzo[b] cbijournal.comnih.govthiazin-3(4H)-one derivatives. nih.gov This reaction typically proceeds via an initial S-alkylation of the thiol group, followed by an intramolecular aminolysis where the amino group displaces the halide to form the lactam ring. nih.gov For instance, novel 2H-benzo[b] cbijournal.comnih.govoxazin-3(4H)-ones, a related class of compounds, have been synthesized using chloroacetyl chloride as a key starting material, highlighting the utility of α-halo-acyl compounds in forming such heterocyclic systems. nih.govijsr.net
Table 1: Synthesis via α-Haloacetates and α-Haloacids
| Reactant 1 | Reactant 2 | Conditions | Product Class | Ref. |
|---|---|---|---|---|
| 2-Aminobenzenethiol | 2-Chloroacetic acid | Not specified | 2H-benzo[b] cbijournal.comnih.govthiazin-3(4H)-one | nih.gov |
| 2-Aminobenzenethiol | Ethyl 2-bromoalkanoates | Not specified | 2-Alkyl-2H-benzo[b] cbijournal.comnih.govthiazin-3(4H)-one | nih.gov |
| 2-Aminophenol | Chloroacetyl chloride | Basic conditions | 2H-1,4-benzoxazin-3(4H)-one | ijsr.net |
The condensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a robust method for synthesizing 2,3-disubstituted 4H-1,4-benzothiazines. nih.govbeilstein-journals.org This reaction often involves an oxidative cyclocondensation process. beilstein-journals.org Various catalysts and conditions have been employed to facilitate this transformation, including baker's yeast, which acts as a biocatalyst, and microwave irradiation using basic alumina (B75360) as a heterogeneous catalyst to afford products in high yields and short reaction times. nih.govbeilstein-journals.org For example, reacting substituted 2-aminothiophenols with 1,3-dicarbonyl compounds in dimethylsulfoxide (DMSO) leads to the formation of 4H-1,4-benzothiazines. cbijournal.comresearchgate.net
Table 2: Synthesis via β-Diketones and β-Ketoesters
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield | Ref. |
|---|---|---|---|---|
| 2-Aminobenzenethiols | 1,3-Dicarbonyl compounds | Hydrazine (B178648) hydrate (B1144303), solvent-free | 83–96% | nih.govbeilstein-journals.org |
| 2-Aminothiophenols | β-Keto esters/β-diketones | Basic alumina, microwave irradiation | 69–85% | nih.govbeilstein-journals.org |
| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | Baker's yeast, methanol (B129727) | 51–82% | nih.govbeilstein-journals.org |
| Substituted 2-aminothiophenols | 1,3-Dicarbonyl compounds | DMSO, oxidative cyclization | Not specified | cbijournal.comresearchgate.net |
The reaction of 2-aminothiophenol (B119425) with α-bromoketones, particularly phenacyl bromides, is another effective route to the 1,4-benzothiazine scaffold. nih.gov A method has been developed to synthesize 2-aryl-1,4-benzothiazine derivatives by first generating phenacyl bromides in situ from styrene (B11656) and N-bromosuccinimide (NBS) in a micellar nanoreactor. nih.gov These intermediates are then reacted directly with 2-aminothiophenol to yield the desired benzothiazine products. nih.gov This approach highlights a cascade reaction where the α-haloketone is formed and consumed in a one-pot procedure. nih.gov
Acetylenic esters and nitriles serve as valuable synthons for the construction of the 1,4-benzothiazine ring. The reaction of 2-aminobenzenethiol with acetylenic esters, often in the presence of a catalyst, can lead to various 1,4-benzothiazine derivatives. cbijournal.com For example, a heteropoly acid (H3PW12O40) has been used to catalyze the three-component reaction of 2-aminothiophenol, acetylenic esters, and malonate esters to produce functionalized 1,4-benzothiazines. cbijournal.com Similarly, 2H-Benzo-1,4-thiazin-3(4H)-ones have been prepared through the cyclization of 1,2-diaryldisulfanes with dialkyl but-2-ynedioates. nih.gov
Furthermore, the copper-catalyzed condensation of 2-aminobenzenethiols with a wide range of nitriles provides an efficient and convenient pathway to 2-substituted benzothiazoles, which are structurally related to benzothiazines. organic-chemistry.orgnih.govfigshare.com This method demonstrates the utility of nitriles as electrophilic partners in forming carbon-nitrogen bonds in fused heterocyclic systems. organic-chemistry.orgnih.govfigshare.com
Ring expansion reactions represent a less common but synthetically intriguing approach to 1,4-benzothiazine systems. While direct ring expansion of benzothiazolines to 2H-1,4-benzothiazin-3(4H)-ones is not extensively documented, related transformations have been reported. For instance, N-substituted benzo-1,4-thiazine-2-carboxylates can be prepared via an m-CPBA-mediated oxidative ring expansion of substituted benzothiazoles. nih.govbeilstein-journals.org This suggests that oxidation-induced ring expansion of a five-membered benzothiazole (B30560) or a related benzothiazoline (B1199338) precursor could be a potential, albeit less conventional, strategy for accessing the six-membered 1,4-benzothiazine framework.
Oxidative Cyclization Methodologies
Oxidative cyclization represents a key strategy for the formation of certain benzothiazine derivatives. This approach often involves the condensation of substituted 2-aminobenzenethiols with 1,3-dicarbonyl compounds, where an oxidizing agent facilitates the ring-closure.
One established method employs dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. cbijournal.com In this process, a substituted 2-aminobenzenethiol reacts with a β-diketone or β-ketoester in DMSO. The reaction mechanism is believed to proceed in two main steps: first, the DMSO oxidizes the 2-aminobenzenethiol to its corresponding disulfide derivative. Subsequently, this disulfide intermediate condenses with the dicarbonyl compound to yield the final 4H-1,4-benzothiazine product. For instance, various 7-chloro- and 7-fluoro-4H-1,4-benzothiazines have been successfully synthesized through the oxidative cyclization of the appropriately substituted 2-aminobenzenethiols with β-diketones and β-ketoesters in the presence of DMSO.
Another approach involves the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds using a biocatalyst like baker's yeast in methanol at ambient temperature. cbijournal.com This method offers a greener alternative for producing 1,4-benzothiazine derivatives.
Targeted Synthesis of Halogenated 2H-1,4-Benzothiazin-3(4H)-one Derivatives
The introduction of halogen substituents onto the benzothiazine ring is a common strategy to modulate the compound's physicochemical and biological properties. The synthesis of these halogenated derivatives typically relies on utilizing appropriately halogenated starting materials.
The synthesis of monochlorinated benzothiazinones is achieved through the condensation of a chloro-substituted 2-aminobenzenethiol with a reagent that provides the C2 and C3 atoms of the thiazine (B8601807) ring. The position of the chlorine atom on the final product is determined by its position on the initial aminothiophenol.
For the synthesis of 7-chloro-2H-1,4-benzothiazin-3(4H)-one , the key precursor is 2-amino-3-chlorobenzenethiol. This compound is reacted with chloroacetic acid or its esters (e.g., ethyl chloroacetate) in a cyclocondensation reaction. This reaction, a standard method for forming the 2H-1,4-benzothiazin-3(4H)-one core, involves the nucleophilic attack of the thiol group on the electrophilic carbon of the chloroacetyl moiety, followed by an intramolecular aminolysis to close the ring. cbijournal.comresearchgate.net The commercial availability of 7-chloro-2H-1,4-benzothiazin-3(4H)-one underscores the viability of this synthetic route.
Similarly, the preparation of 5-chloro-2H-1,4-benzothiazin-3(4H)-one would proceed from 2-amino-5-chlorobenzenethiol. nih.gov The reaction follows the same cyclocondensation pathway with chloroacetic acid or its derivatives to yield the desired 5-chloro substituted product.
The targeted synthesis of 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one requires a specifically substituted precursor, namely 2-amino-3,5-dichlorobenzenethiol (B12314302) . While detailed procedures for the synthesis of this specific dichloro-benzothiazinone are not widely published, a logical synthetic pathway can be proposed based on well-established chemical principles.
The synthesis would commence with the preparation of the 2-amino-3,5-dichlorobenzenethiol intermediate. This could potentially be synthesized from 2,4-dichloroaniline (B164938) through established methods for introducing a thiol group ortho to an amino group, such as the Herz reaction or diazotization followed by reaction with a sulfur nucleophile.
Once the 2-amino-3,5-dichlorobenzenethiol is obtained, it would undergo a cyclocondensation reaction with chloroacetic acid or ethyl chloroacetate. cbijournal.comresearchgate.net The reaction mechanism involves two key steps:
S-alkylation : The sulfur atom of the aminothiophenol acts as a nucleophile, attacking the α-carbon of chloroacetic acid and displacing the chloride ion.
Intramolecular Amidation : The amino group then attacks the carboxylic acid (or ester) carbonyl group, leading to the elimination of water (or alcohol) and the formation of the six-membered thiazine ring, resulting in the final 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one product.
Green Chemistry Approaches in 2H-1,4-Benzothiazin-3(4H)-one Synthesis
In recent years, significant efforts have been directed toward developing more environmentally benign synthetic protocols. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Ionic liquids (ILs) have emerged as promising green media for organic synthesis due to their low vapor pressure, high thermal stability, and recyclability. An efficient, one-pot procedure for synthesizing 2H-1,4-benzothiazin-3(4H)-one derivatives has been developed using the ionic liquid 1-octyl-3-methylimidazolium nitrate (B79036) ([omim][NO3]) at room temperature.
This method involves the reaction of various 2-aminothiophenols with 2-bromoalkanoates directly in the ionic liquid. The IL acts as both the solvent and promoter, obviating the need for any additional base or catalyst. The reaction proceeds smoothly to give high yields of the corresponding benzothiazinone products. A significant advantage of this protocol is the simple product isolation, which is typically achieved by extraction with diethyl ether, avoiding the need for column chromatography. Furthermore, the ionic liquid can be recovered and reused in subsequent reactions without a significant loss of activity.
Table 1: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives in Ionic Liquid [omim][NO3]
| Entry | 2-Aminothiophenol Substituent | 2-Bromoalkanoate | Product | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | Ethyl 2-bromopropanoate | 2-Methyl-2H-benzo[b] nih.govthiazin-3(4H)-one | 24 | 98 |
| 2 | 4-Fluoro | Ethyl 2-bromopropanoate | 7-Fluoro-2-methyl-2H-benzo[b] nih.govthiazin-3(4H)-one | 24 | 96 |
| 3 | 4-Chloro | Ethyl 2-bromopropanoate | 7-Chloro-2-methyl-2H-benzo[b] nih.govthiazin-3(4H)-one | 24 | 95 |
| 4 | 4-Methyl | Ethyl 2-bromobutanoate | 2-Ethyl-7-methyl-2H-benzo[b] nih.govthiazin-3(4H)-one | 24 | 90 |
| 5 | H | Diethyl 2-bromomalonate | Ethyl 3-oxo-3,4-dihydro-2H-benzo[b] nih.govthiazine-2-carboxylate | 24 | 92 |
Data compiled from published research on ionic liquid-mediated synthesis.
Solvent-free, or solid-state, reactions represent another important green chemistry strategy, often accelerated by microwave irradiation. This technique reduces pollution, lowers costs, and can significantly shorten reaction times.
The synthesis of 4H-1,4-benzothiazines has been successfully achieved under solvent-free conditions via the oxidative condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters. patsnap.com One method utilizes basic alumina as a solid support and catalyst, with the reaction being driven by microwave irradiation. This approach affords 4H-benzo-1,4-thiazines in good yields (69–85%) within very short reaction times (6–11 minutes). patsnap.com
An alternative solvent-free protocol involves using a catalytic amount of hydrazine hydrate to promote the oxidative condensation of 2-aminobenzenethiols and β-dicarbonyl compounds. patsnap.com This reaction, which can also be accelerated by microwaves, proceeds in high yields (83–96%) in as little as 10 minutes, relying on atmospheric oxygen for the oxidation step. patsnap.com These methods highlight the efficiency and environmental benefits of avoiding conventional organic solvents in the synthesis of benzothiazine scaffolds.
Table 2: Comparison of Solvent-Free Methodologies for Benzothiazine Synthesis
| Method | Catalyst/Support | Reactants | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Basic Alumina | 2-Aminothiophenol + β-Ketoesters/β-Diketones | Microwave (MWI) | 6-11 min | 69-85 |
| 2 | Hydrazine Hydrate | 2-Aminothiophenol + 1,3-Dicarbonyls | Solvent-Free | 10 min | 83-96 |
Data compiled from published research on green synthetic approaches. patsnap.com
Regioselective Synthesis Strategies for 1,4-Benzothiazines
Regioselectivity is a critical aspect in the synthesis of 1,4-benzothiazines, ensuring the precise placement of substituents on the heterocyclic ring. The most common and versatile method for constructing the 1,4-benzothiazine core is the condensation reaction between a 2-aminothiophenol derivative and a suitable electrophilic partner. The regiochemical outcome is dictated by the initial nucleophilic attack of the sulfur atom from the 2-aminothiophenol.
For the synthesis of the specific 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one, the key starting material would be 2-amino-3,5-dichlorobenzenethiol. The cyclization is typically achieved by reacting this aminothiophenol with a molecule containing a two-carbon unit that can react with both the amino and thiol groups. Reagents like chloroacetyl chloride or α-halo acids are commonly employed to form the 3-oxo functionality.
A documented one-pot synthesis for a related compound, 5,7-dichloro-3-methyl-4H-1,4-benzothiazine, involves the condensation and oxidative cyclization of 2-amino-3,5-dichlorobenzenethiol with a β-dicarbonyl compound. researchgate.net This highlights the utility of appropriately substituted aminothiophenols in directing the final substitution pattern.
Another regioselective strategy involves the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides. acgpubs.orgacgpubs.org The reaction mechanism proceeds via a regioselective opening of the epoxide ring, initiated by the nucleophilic attack of the sulfur atom. acgpubs.org The presence of an acid catalyst, such as HCl, can alter the reaction pathway by protonating the epoxide's oxygen atom, leading to the formation of different isomers. acgpubs.org This control over the reaction conditions allows for the selective synthesis of various 1,4-benzothiazine derivatives. acgpubs.orgacgpubs.org
The table below summarizes various regioselective synthetic approaches for the 1,4-benzothiazine scaffold.
| Starting Materials | Reagents/Conditions | Product Type |
| 2-Aminothiophenols, β-Dicarbonyl compounds | Oxidative cyclization | 3-Methyl-4H-1,4-benzothiazines researchgate.net |
| 2-Aminothiophenol, α-Cyano α-alkoxy carbonyl epoxides | Reflux in acetonitrile | Alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] acgpubs.orgcbijournal.comthiazine-3-carboxylate acgpubs.org |
| 2-Aminothiophenol hydrochloride, α-Cyano α-alkoxy carbonyl epoxides | HCl (catalyst) | Alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b] acgpubs.orgcbijournal.comthiazine-2-carboxylate acgpubs.org |
| 2-Aminothiophenols, Maleic anhydride | Condensation, then thionyl chloride | (2H)-oxo-3,3a-dihydrofuro[3,2-b] acgpubs.orgcbijournal.com-benzothiazine cbijournal.com |
Derivatization from Precursor 2H-1,4-Benzothiazin-3(4H)-ones
Once the 2H-1,4-benzothiazin-3(4H)-one scaffold is assembled, it can be further modified to produce a wide array of derivatives. These derivatization reactions typically target the nitrogen atom of the thiazine ring or the aromatic benzene (B151609) ring. Such modifications are crucial for tuning the molecule's chemical and biological properties.
Common derivatization reactions include N-alkylation and N-acylation. For instance, the synthesis of 4-octyl-2H-1,4-benzothiazin-3-ones is achieved through N-alkylation under phase transfer catalysis conditions. researchgate.net Similarly, acylation reactions can introduce various functional groups to the molecule. researchgate.net
Another key derivatization strategy involves electrophilic substitution on the benzene ring. For example, 6-(2-chloroacetyl)-2H-benzo[b] acgpubs.orgcbijournal.comthiazin-3(4H)-one serves as a versatile precursor for further modifications. mdpi.com This intermediate can undergo nucleophilic substitution reactions at the chloroacetyl group. A series of novel acetylcholinesterase inhibitors were synthesized by reacting this precursor with various thiadiazole derivatives in acetone (B3395972) with potassium carbonate, leading to the formation of new hybrid molecules. mdpi.com
While specific derivatization of 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one is not extensively detailed in the provided context, established methodologies for the parent compound can be applied. The electron-withdrawing nature of the two chlorine atoms at positions 5 and 7 would deactivate the aromatic ring towards electrophilic substitution but could potentially activate the remaining positions for nucleophilic aromatic substitution under specific conditions. The most common site for derivatization remains the nitrogen atom (N-4), which can be readily alkylated or acylated.
The following table presents examples of derivatization from the 2H-1,4-benzothiazin-3(4H)-one core.
| Precursor | Reagents | Reaction Type | Derivative Product |
| 2H-1,4-Benzothiazin-3(4H)-one | Octyl bromide, NaOH, Tetrabutylammonium (B224687) bromide | N-Alkylation | 4-Octyl-2H-1,4-benzothiazin-3-one researchgate.net |
| 6-Amino-2H-1,4-benzothiazin-3(4H)-one | Acyl chlorides/Alkyl halides | Acylation/Alkylation | 6-Alkylacylamino derivatives researchgate.net |
| 2,3-Dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid | Thionyl chloride, then substituted anilines | Amidation | N-Aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives cbijournal.com |
| 6-(2-Chloroacetyl)-2H-benzo[b] acgpubs.orgcbijournal.comthiazin-3(4H)-one | Thiadiazole derivatives, K₂CO₃ | Nucleophilic Substitution | Thiadiazole-benzothiazine hybrids mdpi.com |
| 3-Methyl-5/7-Substituted-4H-1,4-Benzothiazines | Nitrosoureas | - | Nitrosourea derivatives acgpubs.orgresearchgate.net |
Iii. Chemical Transformations and Reactivity of 2h 1,4 Benzothiazin 3 4h One Scaffolds
Alkylation Reactions
Alkylation reactions are a fundamental tool for modifying the benzothiazinone scaffold, allowing for the introduction of various alkyl groups at both the nitrogen and carbon centers.
The secondary amine nitrogen within the lactam ring at the 4-position is nucleophilic and readily undergoes alkylation. This transformation is typically achieved under basic conditions to deprotonate the N-H group, thereby increasing its nucleophilicity towards an alkylating agent.
Commonly, N-alkylation is performed using a base such as sodium hydroxide (B78521) or potassium carbonate in a suitable solvent like toluene. researchgate.net The efficiency of the reaction can be enhanced by the use of a phase transfer catalyst, for instance, tetrabutylammonium (B224687) bromide, particularly when dealing with biphasic reaction media. researchgate.net This methodology facilitates the reaction between the benzothiazinone salt and an alkyl halide. researchgate.net A variety of alkylating agents can be employed, including simple alkyl halides and functionalized halides like propargyl bromide, to introduce diverse functionalities onto the nitrogen atom.
Table 1: Examples of N-Alkylation Reactions on the 2H-1,4-Benzothiazin-3(4H)-one Scaffold
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product | Ref |
|---|---|---|---|---|---|
| 6-Amino-2H-1,4-benzothiazin-3(4H)-one | 1-Bromooctane | NaOH or K₂CO₃ / Tetrabutylammonium Bromide | Toluene | 6-Amino-4-octyl-2H-1,4-benzothiazin-3(4H)-one | researchgate.net |
The methylene (B1212753) group at the 2-position is alpha to the carbonyl group, rendering its protons acidic. masterorganicchemistry.com In principle, treatment with a strong base, such as lithium diisopropylamide (LDA), can deprotonate this position to form an enolate. libretexts.org This nucleophilic enolate can then react with an electrophile, like an alkyl halide, in a standard SN2 reaction to form a new carbon-carbon bond at the C-2 position. masterorganicchemistry.comlibretexts.org
However, the direct C-alkylation of a pre-formed 2H-1,4-benzothiazin-3(4H)-one via this enolate pathway is not the most commonly reported method in the available literature. Instead, substitution at the C-2 position is more frequently achieved during the synthesis of the ring system itself. This is typically accomplished by the condensation of a 2-aminothiophenol (B119425) with a β-keto ester or a similarly functionalized three-carbon component that already bears the desired substituent. For example, reacting 2-aminothiophenol with ethyl benzoylacetate leads to the formation of 2-benzoyl-2H-1,4-benzothiazin-3(4H)-one. nih.gov
Acylation Reactions
Similar to N-alkylation, the nitrogen atom at the 4-position can also undergo acylation to form N-acyl derivatives. This reaction introduces a carbonyl group onto the nitrogen, forming an imide functionality. The synthesis of such compounds can be achieved through reactions with acylating agents like acyl chlorides or anhydrides. researchgate.netrsc.org These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. rsc.org Phase transfer catalysis conditions have also been reported as effective for the acylation of the amino group in benzothiazinone derivatives. researchgate.net
Halogenation and Halogen Exchange Reactions
The direct halogenation of the C-2 methylene group of the parent 2H-1,4-benzothiazin-3(4H)-one is not a well-documented transformation in scientific literature. While alpha-halogenation of carbonyl compounds is a common reaction, often proceeding through an enol or enolate intermediate, specific conditions for this transformation on the benzothiazinone lactam are not readily found. youtube.com
Research on related substituted derivatives has shown that the C-2 position can be involved in complex reaction sequences. For instance, the reaction of 2-ethyl-1,4-benzothiazin-3(4H)-one with bromine was reported to yield Z-2-(1-bromoethylidene)-2H-1,4-benzothiazin-3(4H)-one, a product resulting from a more complex bromination-oxidation pathway rather than a simple substitution. researchgate.net This suggests that the reactivity at the C-2 position can be nuanced and may not follow straightforward substitution patterns under all conditions.
Regioselective Monofluorination
The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. While specific literature on the regioselective monofluorination of 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one is not extensively documented, the principles of electrophilic aromatic substitution provide a basis for predicting its reactivity.
Electrophilic fluorinating agents, such as Selectfluor®, are known to react regioselectively with activated aromatic rings. nih.gov In the 2H-1,4-benzothiazin-3(4H)-one system, the fused benzene (B151609) ring is activated by the secondary amine at position 4, which is a powerful ortho-, para-directing group. Although the chloro-substituents at positions 5 and 7 are deactivating, the activating effect of the amine is expected to direct electrophilic attack to the available ortho and para positions. For the 5,7-dichloro-scaffold, the potential sites for fluorination would be positions 6 and 8. The precise outcome would depend on the balance of activating and deactivating effects and the steric hindrance imposed by the existing substituents. In analogous heterocyclic systems like benzo utmb.edunih.govnih.govtriazin-7-ones, fluorination with Selectfluor occurs regioselectively at the position most activated by an enamine-like nitrogen atom. nih.gov
Nucleophilic Substitution of Halogens
The chlorine atoms on the 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one scaffold are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is sufficiently activated by strong electron-withdrawing groups. youtube.comyoutube.com The lactam carbonyl and the thioether linkage exert some electron-withdrawing influence, but typically, more potent activating groups like a nitro group are required for facile SNAr reactions.
However, under specific conditions, such as high temperatures or the use of strong nucleophiles and catalysts, substitution of the aryl chlorides can be achieved. The regioselectivity of such a substitution would be governed by the relative activation of the C5 and C7 positions. Theoretical studies on similar halogenated heterocyclic systems often show that the position para to the strongest activating group is the most susceptible to nucleophilic attack. In the absence of overwhelming electronic factors, a mixture of products could be expected.
One important application of nucleophilic substitution on a related scaffold involves the synthesis of hybrid molecules. For instance, a 6-(2-chloroacetyl)-2H-benzo[b] utmb.edunih.govthiazin-3(4H)-one molecule can undergo nucleophilic substitution where a thiadiazole derivative acts as the nucleophile, displacing the chloride on the acetyl side-chain to form a new carbon-sulfur bond. mdpi.com
| Reactant | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-(2-chloroacetyl)-2H-benzo[b] utmb.edunih.govthiazin-3(4H)-one | 5-(R-amino)-1,3,4-thiadiazole-2-thiol | K₂CO₃, Acetone (B3395972), Reflux | Thiadiazole-benzothiazinone hybrid | mdpi.com |
Formation of Spiro Heterocyclic Systems
The 2H-1,4-benzothiazin-3(4H)-one scaffold can be utilized as a precursor for the synthesis of complex spiro heterocyclic systems. These structures, where two rings share a single atom, are of significant interest in medicinal chemistry.
A documented method involves the reaction of 2-chloro-1,4-benzothiazin-3-ones with 'push-pull' enamines. utmb.edu The reaction proceeds with the enamine attacking the C2 position of the benzothiazinone, leading to the formation of spiro derivatives. This transformation highlights the reactivity of the C2 position, which can be functionalized to act as an electrophilic center, thereby enabling the construction of spirocyclic frameworks. Research has also explored the synthesis of spiro piperidine (B6355638) derivatives linked to the benzothiazinone core, which have shown potential as antimycobacterial agents. nih.govresearchgate.net
Conjugation and Hybrid Molecule Synthesis
Synthesizing hybrid molecules by conjugating the benzothiazinone scaffold with other pharmacologically active moieties is a common strategy to develop new therapeutic agents with potentially enhanced or novel activities.
As previously mentioned, the reaction of a 6-(2-chloroacetyl)-2H-benzo[b] utmb.edunih.govthiazin-3(4H)-one with various thiadiazole derivatives provides a clear example of hybrid molecule synthesis. mdpi.com This reaction creates a flexible thio-acetyl linker between the two heterocyclic systems, allowing for the exploration of structure-activity relationships by varying the substituent on the thiadiazole ring.
The conjugation of benzothiazine scaffolds with amino acids is a promising approach for creating novel bioactive compounds. However, the synthesis of these conjugates can be challenging.
Direct peptide coupling of 4H-benzo[b] utmb.edunih.govthiazine-3-carboxylic acid with amino acids has been reported to be unsuccessful due to the instability of the benzothiazine derivative under both acidic and basic conditions. nih.gov To overcome this, a linear synthesis approach has been developed. nih.gov In this strategy, the benzothiazine moiety is constructed from a pyruvic acid that is already attached to an amino acid. This multi-step process involves the coupling of aminothiols with the amino acid-pyruvate conjugate, followed by cyclization to form the final benzothiazine-amino acid conjugate. nih.govresearchgate.net This method avoids the harsh conditions that degrade the pre-formed benzothiazine ring.
| Benzothiazine Precursor | Amino Acid Ester | Coupling Method | Product | Reference |
|---|---|---|---|---|
| Pyruvic acid attached to amino acid | L-Alanine methyl ester | Linear synthesis via aminothiol (B82208) coupling | Benzothiazine-Ala-OMe conjugate | nih.gov |
| Pyruvic acid attached to amino acid | L-Phenylalanine methyl ester | Linear synthesis via aminothiol coupling | Benzothiazine-Phe-OMe conjugate | nih.gov |
| Pyruvic acid attached to amino acid | L-Valine methyl ester | Linear synthesis via aminothiol coupling | Benzothiazine-Val-OMe conjugate | nih.gov |
Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 2h 1,4 Benzothiazin 3 4h One Derivatives
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystal lattice. Studies on various derivatives of 2H-1,4-benzothiazin-3(4H)-one have revealed key structural features.
The heterocyclic six-membered dihydrothiazine ring commonly adopts a non-planar conformation. For instance, in the structure of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, this ring adopts a screw-boat conformation. nih.gov Similarly, a screw-boat conformation was observed for 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one. nih.govresearchgate.net In 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one, the puckering parameters of the heterocyclic ring were determined to be Q = 0.5308 (15) Å, θ = 63.11 (18)°, and φ = 23.5 (2)°. nih.gov
Crystal structure analyses also provide insights into the packing of molecules. The crystal structure of a chlorinated derivative, (2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one, was determined to be triclinic with a P1 space group. researchgate.net In its crystal lattice, molecules are linked by intermolecular N–H···O hydrogen bonds, forming a sheet-like network. researchgate.net In other derivatives, these hydrogen bonds can form inversion dimers with distinct ring motifs. nih.gov These interactions, along with others like C—H···O and π–π interactions, govern the supramolecular assembly of these compounds in the solid state. nih.govnih.gov
| Compound | Crystal System | Space Group | Key Conformation | Ref. |
| (2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one | Triclinic | P1 | Planar molecule | researchgate.net |
| (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | - | - | Screw-boat | nih.gov |
| 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one | Monoclinic | P2/n | Screw-boat | nih.govresearchgate.net |
| 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one | Monoclinic | - | Puckered ring | nih.gov |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 2H-1,4-Benzothiazin-3(4H)-one derivatives, characteristic absorption bands are observed that confirm the core structure.
The most prominent peaks include the stretching vibration of the carbonyl group (C=O) of the lactam ring, which typically appears in the range of 1655-1680 cm⁻¹. nih.govresearchgate.netmdpi.com The N-H stretching vibration of the secondary amine within the thiazine (B8601807) ring gives rise to a distinct band, often observed around 3197-3280 cm⁻¹. nih.govresearchgate.netmdpi.com Additionally, C-H stretching vibrations from the aromatic ring and the methylene (B1212753) group are also identifiable. nih.govmdpi.com
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Ref. |
| N-H | Stretch | 3197 - 3280 | nih.govresearchgate.netmdpi.com |
| C-H (aromatic) | Stretch | ~3074 | nih.govmdpi.com |
| C=O (lactam) | Stretch | 1655 - 1680 | nih.govresearchgate.netmdpi.com |
| C-O | Stretch | ~1398 | nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms within a molecule.
In the ¹H NMR spectra of 2H-1,4-benzothiazin-3(4H)-one derivatives, the protons of the benzothiazine scaffold exhibit characteristic chemical shifts. The methylene protons (S-CH₂) of the thiazine ring typically appear as a singlet at approximately 3.50-3.56 ppm. nih.govresearchgate.netmdpi.com The proton attached to the nitrogen atom (N-H) is usually observed as a singlet in the downfield region, around 10.76-10.78 ppm. nih.govmdpi.com The aromatic protons on the fused benzene (B151609) ring resonate in the region of 6.95-7.94 ppm, with their specific shifts and coupling patterns depending on the substitution pattern of the ring. nih.govmdpi.com
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Ref. |
| N-H (thiazine ring) | 10.76 - 10.78 | Singlet | nih.govmdpi.com |
| Aromatic C-H | 6.95 - 7.94 | Multiplet, dd, t, d, s | nih.govmdpi.com |
| S-CH₂ (thiazine ring) | 3.50 - 3.56 | Singlet | nih.govresearchgate.netmdpi.com |
The ¹³C NMR spectrum provides complementary structural information by showing the chemical environment of each carbon atom. For 2H-1,4-benzothiazin-3(4H)-one derivatives, the carbonyl carbon (C=O) of the lactam is a key diagnostic signal, appearing far downfield, typically around 165.28-165.32 ppm. nih.govmdpi.com The methylene carbon (S-CH₂) of the thiazine ring is observed much further upfield, at approximately 28.86 ppm. nih.govmdpi.com The carbons of the aromatic ring resonate in the expected range of 116-141 ppm. nih.govmdpi.com
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Ref. |
| C=O (lactam) | 165.28 - 165.32 | nih.govmdpi.com |
| Aromatic C | 116.53 - 140.79 | nih.govmdpi.com |
| S-CH₂ (thiazine ring) | 28.86 - 28.87 | nih.govmdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for this purpose. In the analysis of various 2H-1,4-benzothiazin-3(4H)-one derivatives, HRMS has been used to verify their proposed structures. nih.govmdpi.com The technique provides a highly accurate mass measurement, typically of the protonated molecular ion [M+H]⁺, which allows for the unambiguous determination of the molecular formula by comparing the experimental mass with the calculated mass. nih.govmdpi.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps various properties onto the surface, such as the normalized contact distance (d_norm), to identify close intermolecular contacts.
For a derivative of 2H-1,4-benzothiazin-3(4H)-one, this analysis revealed the nature and extent of various intermolecular forces. nih.gov The study identified significant intermolecular interactions including C—H···O hydrogen bonds, which appeared as distinct red regions on the d_norm map. nih.gov Other important contacts contributing to the crystal packing included C—H···Cl hydrogen bonds and C—H···π interactions. nih.gov This detailed analysis of intermolecular forces is crucial for understanding the stability and physical properties of the crystalline material. nih.gov
V. Theoretical and Computational Investigations of 2h 1,4 Benzothiazin 3 4h One
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the 1,4-benzothiazine core, the heterocyclic six-membered ring is not planar. nih.gov X-ray crystallography and computational studies on related structures, such as 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one, reveal that this ring typically adopts a screw-boat conformation. nih.govresearchgate.net
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative stabilities. The puckering of the thiazine (B8601807) ring is a key structural feature. For instance, in 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one, the puckering parameters have been quantified as Q = 0.5308 Å, θ = 63.11°, and φ = 23.5°. nih.gov The presence of bulky substituents, like the two chlorine atoms at the 5- and 7-positions on the benzene (B151609) ring of the target molecule, would be expected to influence the precise bond angles and dihedral angles of this optimized geometry, though the fundamental screw-boat conformation of the thiazine ring is likely retained.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazine-Related Scaffolds
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 1,2-Benzothiazine Dimer 1 | -7.01 | -1.89 | 5.12 |
| 1,2-Benzothiazine Dimer 2 | -6.82 | -2.39 | 4.43 |
Note: Data is illustrative and derived from studies on related 1,2-benzothiazine structures. nih.gov Values for 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one would require specific calculation.
The distribution of electron density within a molecule is key to understanding its reactivity. Molecular Electrostatic Potential (MEP) maps are visual representations of charge distribution. In MEP diagrams of benzothiazine systems, regions around electronegative atoms like oxygen and nitrogen show negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while electron-deficient regions, such as around hydrogen atoms, show positive potential (blue) and are prone to nucleophilic attack. nih.gov
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a drug's activity.
Docking simulations of 1,4-benzothiazin-3(4H)-one derivatives have been performed to explore their interactions with various biological targets, such as acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com These studies reveal how the benzothiazine scaffold fits into the active site of a protein.
Key interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the thiazine ring) or acceptors (like the carbonyl oxygen) and complementary amino acid residues in the protein's active site (e.g., Serine, Phenylalanine). mdpi.com
π-π Interactions: Stacking interactions between the aromatic benzene ring of the benzothiazine core and aromatic amino acid residues like Tryptophan (Trp) and Tyrosine (Tyr). mdpi.com
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
For example, docking studies on AChE inhibitors showed that the 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one ring can form π-π interactions with the Trp286 residue and hydrogen bonds with Ser293 and Phe295 in the enzyme's active site. mdpi.com The specific positioning of the dichloro substituents on the target compound would further define its interaction profile, potentially forming halogen bonds or other specific contacts that enhance binding affinity.
A primary output of molecular docking is the prediction of binding energy (or a docking score), which estimates the strength of the ligand-receptor interaction. A more negative binding energy value typically indicates a more stable and favorable interaction. These scores are used to rank different compounds and prioritize them for further experimental testing.
Table 2: Representative Predicted Binding Energies for Benzothiazine/Benzothiazole (B30560) Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Energy (Units) |
| Phenylpiperazine-Benzothiazine Derivative | Topoisomerase II | -66.6 (kJ/mol) |
| Bis-Thiadiazolimine | SARS-CoV-2 Mpro | -7.50 (kcal/mol) |
Note: Data is illustrative and derived from studies on different derivatives and targets. mdpi.comnih.gov The binding energy is target-specific.
Energetics and Thermochemistry Studies
The thermodynamic properties of 2H-1,4-Benzothiazin-3(4H)-one have been investigated through a combination of experimental calorimetry and high-level computational methods. researchgate.net Such studies are crucial for understanding the molecule's stability and reactivity.
The standard molar enthalpies of formation in the condensed and gaseous phases, along with the standard molar enthalpy of sublimation, have been determined for 2H-1,4-Benzothiazin-3(4H)-one. Experimental values were obtained using rotating-bomb combustion calorimetry and high-temperature Calvet microcalorimetry. researchgate.net These experimental results were compared with computationally derived values using the G3(MP2)//B3LYP composite method, showing excellent agreement. researchgate.netnih.gov
| Thermochemical Parameter | Value (kJ · mol-1) | Method | Source |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (crystal) | -177.3 ± 3.1 | Experimental (Combustion Calorimetry) | researchgate.net |
| Standard Molar Enthalpy of Sublimation | 128.8 ± 1.2 | Experimental (Calvet Microcalorimetry) | researchgate.net |
| Standard Molar Enthalpy of Formation (gas) | -48.5 ± 3.3 | Derived from Experimental Data | researchgate.net |
| Standard Molar Enthalpy of Formation (gas) | -44.4 | Computational (G3(MP2)//B3LYP) | researchgate.net |
Tautomerism Studies and Energetic Preferences
Like many heterocyclic compounds containing an amide group, 2H-1,4-Benzothiazin-3(4H)-one can theoretically exist in different tautomeric forms, primarily the keto (amide) and enol (iminol) forms. Computational studies have been performed to determine the energetic preference between these tautomers. researchgate.net
Theoretical calculations indicate that the keto tautomer is significantly more stable than the enol tautomer. researchgate.net This preference is typical for simple amide-iminol systems where the C=O double bond in the keto form is energetically more favorable than the C=C double bond in the enol form. libretexts.org Factors such as conjugation and the potential for intramolecular hydrogen bonding can influence tautomeric equilibrium. masterorganicchemistry.comquora.com However, in the case of the isolated 2H-1,4-Benzothiazin-3(4H)-one molecule, the keto form predominates.
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. rsc.org For the synthesis of the 1,4-benzothiazine scaffold, computational studies help to understand reaction pathways, transition states, and intermediates. nih.gov For instance, the synthesis of 1,4-benzothiazines often involves steps like Michael addition followed by intramolecular condensation, and DFT calculations can map out the energy profile of these steps. nih.gov
Furthermore, DFT calculations are used to analyze the electronic properties and reactivity of 1,4-benzothiazin-3-one derivatives. nih.gov By calculating reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electron affinity, and ionization potential, researchers can predict the molecule's reactivity and potential sites for electrophilic or nucleophilic attack. nih.govmdpi.com For example, a study on novel anticonvulsant 1,4-benzothiazin-3-one derivatives used DFT calculations at the B3LYP/6-311G** level of theory to show that the derivative with higher activity possessed a more favorable electronic profile. nih.gov
Computational Prediction of Pharmacokinetic Profiles (ADMET)
In modern drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify promising drug candidates early in the development process. mdpi.com Various computational models are used to predict the pharmacokinetic profiles of novel compounds, including derivatives of 2H-1,4-Benzothiazin-3(4H)-one. nih.govresearchgate.net
These predictive studies for benzothiazine and related heterocyclic structures typically evaluate several key parameters:
Drug-Likeness Rules: Compliance with criteria such as Lipinski's Rule of Five and Veber's Rule is assessed to predict oral bioavailability. mdpi.comnih.gov
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to estimate how well the compound is absorbed into the bloodstream. nih.gov
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are made to understand the compound's distribution throughout the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes is evaluated to predict its metabolic stability.
Toxicity: Various toxicity risks, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition), are computationally screened. researchgate.net
Studies on similar benzothiazole and benzothiazine derivatives have shown that these compounds generally exhibit good predicted oral bioavailability and absorption, making them promising scaffolds for drug development. nih.govnih.gov
| Category | Parameter | Significance |
|---|---|---|
| Physicochemical Properties | Molecular Weight (MW) | Influences size-related diffusion and transport. |
| LogP | Measures lipophilicity, affecting absorption and distribution. | |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and oral bioavailability. | |
| Absorption | Human Intestinal Absorption (%) | Estimates the extent of absorption from the gut. |
| Caco-2 Permeability | In vitro model for intestinal absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity. |
| Metabolism | CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions. |
| Toxicity | Ames Mutagenicity | Screens for potential to cause genetic mutations. |
Analysis of Aromaticity Using NICS
The aromaticity of the fused ring system in 2H-1,4-Benzothiazin-3(4H)-one has been evaluated using magnetic criteria, specifically the Nucleus-Independent Chemical Shift (NICS) method. researchgate.net NICS is a widely used computational technique that measures the magnetic shielding at the center of a ring to quantify its aromatic (diatropic ring current) or anti-aromatic (paratropic ring current) character. nih.gov Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.
A computational study calculated NICS values for 2H-1,4-Benzothiazin-3(4H)-one. researchgate.net The results of such an analysis typically show a significantly negative NICS value for the fused benzene ring, confirming its strong aromatic character. The thiazine ring, being non-planar and saturated at the C2 position, does not exhibit aromaticity. nih.gov This analysis helps to understand the electronic structure and stability conferred by the fused aromatic ring.
Vi. Structure Activity Relationship Sar Studies of 2h 1,4 Benzothiazin 3 4h One Derivatives
General Principles of SAR for 1,4-Benzothiazine Scaffolds
The 1,4-benzothiazine nucleus is considered a "privileged scaffold" due to its ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netresearchgate.netnih.gov These activities include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and neuroprotective effects, among others. nih.govcbijournal.comnih.gov
The biological activity of these compounds is intrinsically linked to the unique three-dimensional structure conferred by the fused benzene (B151609) and thiazine (B8601807) rings. A key structural feature is the non-planar, folded conformation along the nitrogen-sulfur axis of the central thiazine ring. nih.govnih.gov This "butterfly" conformation is believed to be critical for interaction with various biological receptors and enzymes, drawing parallels to the SAR of structurally similar phenothiazines. nih.gov Modifications to this core structure, such as altering the oxidation state of the sulfur atom or replacing the sulfur with another heteroatom like oxygen (to form a benzoxazine), can significantly impact the compound's biological profile. For instance, transforming the 1,4-benzothiazine skeleton into a 1,4-benzoxazine was found to decrease apoptosis-inducing activity.
Impact of Substituents on Biological Potency
The biological potency and selectivity of 1,4-benzothiazin-3(4H)-one derivatives can be finely tuned by introducing various substituents at different positions on the bicyclic ring system. Key positions for modification include the nitrogen atom at position 4 (N-4), the carbon atom at position 2 (C-2), and various positions on the benzene ring (C-5, C-6, C-7, and C-8).
Substitutions at the N-4 Position: The nitrogen atom of the lactam function is a common site for substitution. Alkylation or arylation at this position can significantly influence the compound's properties. For example, a study on anticonvulsant agents demonstrated that introducing various alkyl and aryl groups at the N-4 position led to a range of activities. Notably, compounds with substituted benzyl (B1604629) groups at this position showed promising effects in seizure models. cbijournal.com
Substitutions at the C-2 Position: Modifications at the C-2 position, adjacent to the sulfur atom, have been shown to be critical for activity. Introducing bulky or functionally diverse side chains, such as those containing piperazinylalkyl moieties, has been explored for developing calcium and calmodulin antagonists. nih.gov
Substitutions on the Benzene Ring: The electronic properties and steric profile of the benzene portion of the scaffold are also crucial. Substituents at positions C-5, C-6, and C-7 can modulate the molecule's interaction with its biological target. For instance, a series of 7-alkoxy derivatives were synthesized and evaluated for anticonvulsant activity, with the length and nature of the alkoxy chain influencing potency and neurotoxicity. nih.gov Similarly, studies on antifungal derivatives have investigated the insertion of side chains at positions C-6, C-7, or C-8, finding that these modifications are significant for activity. beilstein-journals.org
Role of Halogenation, Including 5,7-Dichloro- Substitution, on Activity
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic properties. In the context of 1,4-benzothiazin-3(4H)-one derivatives, halogen substitution on the benzene ring has been shown to be a key determinant of potency.
While specific data on the 5,7-dichloro- substitution pattern is limited in publicly available literature, studies on related halogenated compounds provide significant insights. For example, research on 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues revealed potent antimicrobial activity against Gram-positive bacteria and fungi. nih.gov This suggests that halogenation at the C-7 position can confer significant antimicrobial properties.
Another study focused on anticonvulsant agents found that a derivative bearing a 4-bromo-benzyl group at the N-4 position, namely 4-(4-bromo-benzyl)-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, was one of the most active compounds in its series, demonstrating a high protective index in preclinical models. cbijournal.com This highlights the positive impact of a halogen on an N-4 substituent.
Furthermore, in the closely related pyrazolo[4,3-c] beilstein-journals.orgnih.govbenzothiazine series, halogenated derivatives showed potent and selective antibiotic activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains. nih.gov The presence of a bromine substituent at the para-position of an acetamide (B32628) group was found to increase the antibiotic potential. nih.gov
The data from these studies strongly suggest that the presence and position of halogen atoms on the 1,4-benzothiazine scaffold are critical for modulating biological activity. Dichloro-substitution at positions 5 and 7 would be expected to significantly increase the lipophilicity of the molecule and alter its electronic properties, which could lead to enhanced membrane permeability and stronger interactions with hydrophobic pockets of target proteins.
Table 1: Antimicrobial Activity of Halogenated Benzothiazine Analogues
| Compound | Halogen Substitution | Test Organism | MIC (µg/mL) |
|---|---|---|---|
| 7-Fluoro-2H-1,4-benzothiazin-3(4H)-one analogue | 7-Fluoro | Staphylococcus aureus | 2 - 8 |
| 7-Fluoro-2H-1,4-benzothiazin-3(4H)-one analogue | 7-Fluoro | Fungi Panel | 2 - 8 |
| Halogenated pyrazolo-benzothiazine (Compound 7h) | Bromo-substituted | S. aureus (MRSA, MDRSA) | 8 |
Data sourced from related studies on halogenated benzothiazine derivatives to illustrate the potential impact of halogenation. nih.govnih.gov
Table 2: Anticonvulsant Activity of a Halogenated Benzothiazine Derivative
| Compound | Halogen Substitution | MES Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|
Data sourced from a study on anticonvulsant 1,4-benzothiazin-3-one derivatives. cbijournal.com
Correlation of Conformational Flexibility with Biological Activity
The non-planar, flexible nature of the 1,4-benzothiazine ring system is a defining feature that heavily influences its biological activity. nih.govnih.gov The central six-membered thiazine ring is not aromatic and typically adopts a boat or sofa conformation, leading to a distinct fold along the S···N axis. This conformational flexibility allows the molecule to adapt its shape to fit the binding sites of various biological targets.
The degree of this fold and the orientation of substituents are critical for receptor recognition and binding. For many 1,4-benzothiazine derivatives, the biological activity is analogous to that of phenothiazines, which is attributed to this specific structural feature. nih.gov
Computational studies, such as molecular docking, have been employed to understand how these conformations influence interactions at a molecular level. For instance, docking simulations of novel 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives designed as acetylcholinesterase inhibitors revealed specific interactions, such as π–π stacking and hydrogen bonding, between the benzothiazine ring and amino acid residues in the enzyme's active site. The ability of the molecule to adopt the correct conformation to engage in these interactions is paramount for its inhibitory activity. The orientation of the 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one ring was shown to allow for π–π interactions with tryptophan residues (Trp286 and Trp86) within the active site, a correlation directly linked to its conformational arrangement. Therefore, the conformational landscape of these derivatives is a key parameter in their SAR profile.
Vii. Pharmacological and Biological Investigations of 2h 1,4 Benzothiazin 3 4h One Derivatives
Antimicrobial Activities (Antibacterial and Antifungal)
No studies detailing the antibacterial or antifungal activities of 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- were found.
Antiviral Activities
No research on the antiviral properties of 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- has been published.
Anticancer and Antiproliferative Activities
There is no available data on the anticancer or antiproliferative effects of 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro-.
No studies have reported on the activity of 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- against the HT-29 cell line or any other cancer cell line.
The effect of 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- on cellular pathways has not been investigated in any published research.
Anti-inflammatory and Analgesic Properties
There are no studies available on the anti-inflammatory or analgesic properties of 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro-.
Antioxidant Activity
The antioxidant potential of 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- has not been documented in the scientific literature.
Cardiovascular System Modulation
Derivatives of the 2H-1,4-Benzothiazin-3(4H)-one scaffold have been identified as potent modulators of the cardiovascular system. Research has highlighted their effects on blood pressure, calcium ion movement, and the activity of potassium channels, indicating a multi-faceted mechanism of action on vascular smooth muscle and cardiac tissue.
Certain derivatives of 2H-1,4-Benzothiazin-3(4H)-one have demonstrated significant antihypertensive properties in preclinical studies. Investigations using spontaneously hypertensive rats have identified specific structural modifications that confer potent blood pressure-lowering effects. Notably, the introduction of a (4-phenyl-1-piperazinyl)alkyl moiety at the 2-position of the benzothiazine ring has been a key area of research. While many compounds in this class exhibit this activity, some have shown particularly strong effects. For instance, specific 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one derivatives were found to be potent antihypertensive agents. These findings underscore the potential of the 1,4-benzothiazine nucleus as a scaffold for developing new cardiovascular drugs.
Table 1: Examples of 2H-1,4-Benzothiazin-3(4H)-one Derivatives with Antihypertensive Activity
| Compound Name/Derivative Class | Observation |
| 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one and related analogues | Showed potent antihypertensive effects in vivo. researchgate.net |
| Substituted 2H-1,4-benzothiazin-3(4H)-one derivatives | Evaluated for antihypertensive activity. |
The investigation of 2H-1,4-Benzothiazin-3(4H)-one derivatives has also extended to their ability to act as calcium antagonists. sigmaaldrich.comsigmaaldrich.com Calcium ions (Ca2+) play a critical role in the contraction of smooth muscle; agents that block calcium channels can therefore induce vasodilation and lower blood pressure. Studies on new derivatives, particularly those with (4-phenyl-1-piperazinyl)alkyl groups at the 2-position, have been conducted to evaluate these effects. researchgate.net
Table 2: Calcium-Related Activity of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Derivative Class | Calcium Channel Blocking Activity | Calmodulin Antagonistic Activity |
| 2-substituted 2H-1,4-benzothiazin-3(4H)-one derivatives | Generally weak researchgate.net | Moderate to potent researchgate.net |
| Levisemotiadil (related benzothiazine derivative) | Active researchgate.net | Not specified |
A significant mechanism contributing to the cardiovascular effects of 1,4-benzothiazine derivatives is the opening of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in controlling cardiovascular function, and their activation leads to hyperpolarization of the cell membrane, relaxation of vascular smooth muscle, and consequently, vasodilation.
A series of 1,4-benzothiazines, designed by replacing the benzopyran structure of the known K-ATP channel opener cromakalim (B1669624) with a 1,4-benzothiazine nucleus, have been synthesized and evaluated. Most of these compounds demonstrate high vasorelaxant potency, often substantially greater than the reference compound levcromakalim. The involvement of the K-ATP channel in their mechanism was confirmed by the competitive antagonism of their vasorelaxing effects by glibenclamide, a well-established K-ATP channel blocker.
Structure-activity relationship studies revealed that the highest potency was achieved with specific substitutions. A cyclopentenone ring at the N-4 position combined with an electron-withdrawing group (such as nitro, trifluoromethyl, or cyano) at the C-6 position resulted in compounds with exceptionally high activity. Certain derivatives displayed a vasorelaxant potency at least 10,000 times greater than that of levcromakalim, making them among the most potent K-ATP channel openers identified to date.
Table 3: Highly Potent 1,4-Benzothiazine K-ATP Channel Openers
| Compound Name | Key Structural Features | Relative Potency Observation |
| 6-cyano-2,2-dimethyl-4-(1-oxo-2-cyclopenten-2-yl)-3,4-dihydro-2H-1,4-benzothiazine | Cyclopentenone at N-4; Cyano at C-6 | Vasorelaxant potency >10,000x that of levcromakalim. |
| 2,2-dimethyl-6-nitro-4-(1-oxo-2-cyclopenten-2-yl)-3,4-dihydro-2H-1,4-benzothiazine | Cyclopentenone at N-4; Nitro at C-6 | Vasorelaxant potency >10,000x that of levcromakalim. |
| 2,2-dimethyl-4-(1-oxo-2-cyclopenten-2-yl)-6-trifluoromethyl-3,4-dihydro-2H-1,4-benzothiazine | Cyclopentenone at N-4; Trifluoromethyl at C-6 | Vasorelaxant potency >10,000x that of levcromakalim. |
Neurological and Neuroprotective Activities
Beyond the cardiovascular system, derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold have been explored for their effects on the central nervous system, with some demonstrating potential neuroprotective activities.
Based on available scientific literature, specific research detailing the direct modulation of both glutamate (B1630785) and lactate (B86563) dehydrogenase (LDH) release by compounds strictly defined as 2H-1,4-Benzothiazin-3(4H)-one derivatives is limited. While related heterocyclic structures, such as the benzothiazole (B30560) riluzole, are known to dampen glutamate excitotoxicity by reducing its release, direct evidence for this specific mechanism in 2H-1,4-Benzothiazin-3(4H)-one derivatives is not extensively documented. researchgate.net LDH release is a common marker for cytotoxicity, and while neuroprotective effects are suggested for the broader class of benzothiazines, specific data linking this to LDH modulation by the titled compound's derivatives are sparse.
Evidence suggests that certain benzothiazine derivatives can exert their neurological effects through the inhibition of neuronal ion channels. The compound levosemotiadil, an S-enantiomer of a benzothiazine derivative, is recognized as an antiarrhythmic agent that functions by blocking both sodium and calcium channels. researchgate.net This dual-channel inhibition is a mechanism that can influence neuronal excitability as well as cardiac function. The blockade of voltage-gated sodium channels can reduce the initiation and propagation of action potentials, while the inhibition of voltage-gated calcium channels can decrease neurotransmitter release and modulate other calcium-dependent neuronal processes. This activity highlights a potential mechanism for neuroprotective effects observed in the broader class of benzothiazine compounds.
NMDA Receptor Glycine (B1666218) Binding Site Antagonism
Derivatives of the closely related benzothiadiazine scaffold have been investigated as antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. A series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides were synthesized and their affinity for this site was evaluated by their ability to displace the radioligand [³H]MDL-105,519 from rat cortical membrane preparations. nih.gov
The most promising compounds from this study were the 2-arylcarbonylmethyl substituted derivatives. This research demonstrated for the first time that replacing a nitrogen atom in the ligand structure with a sp³-hybridized carbon (CH2) is a permissible modification for maintaining binding affinity. This finding opens new avenues for the design of novel NMDA receptor ligands based on the benzothiazine framework. nih.gov
Enzyme Inhibition Studies
The 2H-1,4-benzothiazin-3(4H)-one core has been identified as a valuable pharmacophore for the development of various enzyme inhibitors.
Tyrosine Kinase Inhibition
The parent compound, 2H-1,4-Benzothiazin-3(4H)-one, has been described as a potent inhibitor of tyrosine kinase. biosynth.com Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The inhibitory activity of this benzothiazinone derivative suggests its potential as a lead compound for the development of novel anti-proliferative agents. biosynth.com
Angiotensin I-Converting Enzyme (ACE) Inhibition
A series of 2-substituted-N-carboxymethyl-1,4-benzothiazin-3-ones were synthesized and evaluated for their in vitro inhibitory activity against angiotensin-converting enzyme (ACE). In general, these compounds demonstrated poor ACE inhibitory activity. Within the series, the benzothiazinone derivatives were generally more active than their seven-membered ring cyclohomologous counterparts, the 1,5-benzothiazepin-4-ones. The most effective compound identified was 8b, which exhibited an IC50 of 170 microM.
15-Lipoxygenase Inhibition
While direct studies on 2H-1,4-benzothiazin-3(4H)-one derivatives as 15-lipoxygenase (15-LO) inhibitors are not extensively documented, research on related heterocyclic systems provides insights into the potential of the benzothiazine scaffold. A study on 2-substituted pyrimido[4,5-b] rsc.orgimist.mabenzothiazines, which feature a pyrimidine (B1678525) ring fused to the benzothiazine core, investigated their inhibitory activity against soybean 15-lipoxygenase (15-LO). nih.gov The findings revealed that the substitution pattern on the benzothiazine moiety significantly influences the inhibitory potency. Specifically, the absence of a 4-methyl substituent in these fused derivatives was found to greatly diminish their 15-LO inhibitory activity. nih.govmums.ac.ir This suggests that modifications to the benzothiazine ring system can modulate activity against this enzyme. nih.gov
Aldose Reductase Inhibition
Derivatives of 2H-benzothiazine 1,1-dioxide have been designed and synthesized as potential drug candidates for diabetic complications, specifically targeting aldose reductase. rsc.org A number of these derivatives, which feature a phenolic hydroxyl-substituted N2-aromatic side chain and a C4-acetic acid head group, were identified as potent and selective aldose reductase inhibitors. rsc.org The most active compound in one such study was 8a, which possesses a phenolic 4-hydroxyl group on the N2-styryl side chain and demonstrated an IC50 value of 0.094 μM. rsc.org Many of these benzothiazine derivatives also exhibited significant antioxidant activity, making them multifunctional agents for the potential management of diabetes and its complications. rsc.orgnih.gov
Anti-Corrosion Activities
Beyond pharmacological applications, derivatives of 2H-1,4-benzothiazin-3(4H)-one have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. The protective action of these organic compounds is attributed to their adsorption onto the metal surface, a process influenced by the molecular structure and electronic characteristics of the inhibitor. imist.ma
In one study, the corrosion inhibition performance of (Z)-2-benzylidene-2H-1,4-benzothiazin-3(4H)-one (G1) was investigated in both 1.0 M HCl and 0.5 M H2SO4 solutions. The inhibition efficiency of G1 was found to increase with higher concentrations. Another investigation examined the efficacy of 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) for carbon steel corrosion inhibition in 15 wt.% HCl. imist.ma The results indicated that the inhibitor efficiency increased with concentration, with CBT achieving up to 97% effectiveness. imist.ma These studies have shown that 1,4-benzothiazine derivatives act as mixed-type inhibitors, suppressing both anodic and cathodic corrosion reactions. imist.maimist.ma The adsorption of these molecules onto the steel surface is consistent with the Langmuir isotherm model, suggesting the formation of a protective layer through both physical and chemical interactions. imist.maimist.ma
Adsorption Mechanisms on Metal Surfaces
Derivatives of 2H-1,4-Benzothiazin-3(4H)-one have been the subject of significant research regarding their ability to adsorb onto metal surfaces, primarily in the context of corrosion inhibition for steel in acidic environments. researchgate.netjmaterenvironsci.com The inherent molecular structure of these compounds, featuring heteroatoms such as nitrogen, sulfur, and oxygen, is crucial to this function. jmaterenvironsci.com These atoms act as active centers, facilitating the adsorption of the molecules onto the metallic surface and the subsequent formation of a protective film. researchgate.netjmaterenvironsci.com This inhibitory action is attributed to the interaction between the inhibitor molecules and the metal surface through an adsorption process. researchgate.net
Studies have demonstrated that the adsorption of these derivatives on steel surfaces is consistent with the Langmuir adsorption isotherm model. researchgate.netjmaterenvironsci.comimist.maworldscientific.comimist.maresearchgate.net This model suggests that a monolayer of the inhibitor molecules forms on the metal, effectively blocking the active corrosion sites. jmaterenvironsci.comworldscientific.com The adsorption mechanism is often a combination of physical and chemical interactions. imist.maimist.ma
Research into specific derivatives provides detailed insights into their performance and mechanism:
2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) and ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] imist.maimist.mathiazine-3-carboxylate (EHBT) have been identified as effective mixed-type corrosion inhibitors for carbon steel in 15 wt.% HCl. imist.maimist.ma They function by reducing both anodic and cathodic reactions, achieving high inhibition efficiencies of up to 97% and 98%, respectively. imist.maimist.ma
(Z)-2-benzylidene-2H-1,4-benzothiazin-3(4H)-one has also been shown to be a very good inhibitor for mild steel in both hydrochloric and sulfuric acid media. researchgate.netresearchgate.net
2-[(5-phenyl-1,3,4-oxdiazol-2-yl)methyl]-2H-benzo[b] imist.maimist.ma thiazin-3-one (POBT) achieved an inhibition efficiency of 92.39% for low carbon steel in 1 M H₂SO₄, with its anticorrosive effect attributed to the adsorption of POBT molecules on the metal surface. worldscientific.com
4-decyl-2H-benzo[b] imist.maimist.mathiazin-3(4H)-one showed a high inhibition efficiency of 97.7% in 1M HCl, which was attributed to the blocking effect caused by the adsorption of inhibitor molecules. jmaterenvironsci.com
Electrochemical studies, such as electrochemical impedance spectroscopy (EIS), support the adsorption mechanism. The addition of these benzothiazine derivatives typically increases the charge-transfer resistance and decreases the double-layer capacitance of the corrosion process, which indicates the formation of a protective, insulating layer on the steel surface. researchgate.net
Furthermore, computational methods like Quantum Chemical Calculations and Molecular Dynamics simulations have been employed to elucidate the interaction mechanisms on an atomic scale, such as on the Fe(110) surface. imist.maimist.ma Thermodynamic data derived from these studies can clarify the nature of the adsorption. For instance, a standard free energy of adsorption (ΔG°ads) value of approximately -42.21 kJ/mol for (Z)-2-benzylidene-2H- imist.maimist.mabenzothiazin-3-one suggests a spontaneous adsorption process that involves chemisorption. researchgate.net
Table 1. Research Findings on the Adsorption of 2H-1,4-Benzothiazin-3(4H)-one Derivatives on Steel Surfaces
| Derivative Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Notes |
|---|---|---|---|---|---|
| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | Carbon Steel | 15 wt.% HCl | 97 | Langmuir imist.maimist.ma | Acts as a mixed-type inhibitor. imist.maimist.ma |
| Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] imist.maimist.mathiazine-3-carboxylate (EHBT) | Carbon Steel | 15 wt.% HCl | 98 | Langmuir imist.maimist.ma | Acts as a mixed-type inhibitor. imist.maimist.ma |
| (Z)-2-benzylidene-2H-1,4-benzothiazin-3(4H)-one | Mild Steel | 0.5 M H₂SO₄ | Not specified | Langmuir researchgate.net | ΔG°ads of -42.21 kJ/mol suggests chemisorption. researchgate.net |
| 2-[(5-phenyl-1,3,4-oxdiazol-2-yl)methyl]-2H-benzo[b] imist.maimist.ma thiazin-3-one (POBT) | Low Carbon Steel | 1 M H₂SO₄ | 92.39 | Langmuir worldscientific.com | Efficiency increases with concentration. worldscientific.com |
| 4-decyl-2H-benzo[b] imist.maimist.mathiazin-3(4H)-one | Mild Steel | 1 M HCl | 97.7 | Langmuir jmaterenvironsci.com | Inhibition due to blocking effect from adsorption. jmaterenvironsci.com |
Viii. Applications and Future Directions in Drug Design and Medicinal Chemistry
2H-1,4-Benzothiazin-3(4H)-one as a Key Scaffold in Drug Discovery
While the broader 2H-1,4-benzothiazin-3(4H)-one framework is a known "privileged scaffold" in drug discovery, no studies have been published that specifically investigate the 5,7-dichloro substituted version in this context.
Design of Combinatorial Libraries
There is no information available regarding the design or synthesis of combinatorial libraries based on the 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one scaffold.
Identification of Lead Compounds for Therapeutic Development
No lead compounds derived from 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- have been identified or reported in the scientific literature.
Prospects for Further Structural Optimization and Derivatization
The potential for structural optimization of 2H-1,4-Benzothiazin-3(4H)-one, 5,7-dichloro- has not been explored, as there is no foundational biological activity data on which to base such efforts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-dichloro-2H-1,4-benzothiazin-3(4H)-one?
- Methodology : The compound is typically synthesized via ring-closure reactions. A common approach involves reacting chloroacetyl chloride with substituted 2-aminophenols under reflux conditions. For example, reacting 2-amino-4,6-dichlorophenol with chloroacetyl chloride in dimethylformamide (DMF) with cesium carbonate as a base yields the benzothiazinone core .
- Optimization : Microwave irradiation can reduce reaction times and improve yields compared to traditional heating .
- Table 1. Synthetic Routes :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ring closure | Chloroacetyl chloride, Cs₂CO₃, DMF | 70–85 | |
| N-Alkylation | NaH, alkyl halides, THF | 60–75 |
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Procedure : Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX programs (e.g., SHELXL for refinement). The structure is solved via direct methods, and anisotropic displacement parameters are modeled for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .
- Example : In a related benzoxazinone derivative, the heterocyclic ring adopted an envelope conformation, with van der Waals interactions stabilizing the crystal packing .
Q. What spectroscopic methods are commonly used for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 262.97 for C₈H₄Cl₂NO₂S) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data interpretation caused by tautomeric forms?
- Approach :
Variable Temperature NMR : Perform experiments at different temperatures to observe tautomer equilibria.
DFT Calculations : Use computational tools (e.g., Gaussian) to model tautomeric energies and predict dominant forms.
X-ray Validation : Compare NMR predictions with crystallographic data to resolve ambiguities .
- Case Study : In benzothiazinones, keto-enol tautomerism can shift proton signals by 0.3–0.5 ppm, requiring cross-validation with IR (C=O absence in enol form) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Key Factors :
- Catalyst Selection : Use Cs₂CO₃ instead of K₂CO₃ for higher reactivity in SN2 reactions .
- Solvent Optimization : DMF enhances solubility of intermediates compared to THF .
- Purification : Column chromatography with ethyl acetate/hexane (1:5) improves isolation of pure product .
- Table 2. Yield Optimization :
| Parameter | Improvement Strategy | Yield Increase | Reference |
|---|---|---|---|
| Reaction Time | Microwave irradiation | +15% | |
| Base | Cs₂CO₃ vs. K₂CO₃ | +10% |
Q. How does computational modeling contribute to understanding its mechanism of action?
- Methods :
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding to biological targets (e.g., Candida cytochrome P450 for antifungal activity) .
- MD Simulations : GROMACS for analyzing stability in lipid bilayers or protein complexes.
- Example : Fluconazole analogs with benzothiazinone moieties showed enhanced binding to fungal lanosterol 14α-demethylase, validated via IC₅₀ assays .
Data Contradiction Analysis
Q. How to resolve conflicting reports on biological activity across studies?
- Root Causes :
- Purity Issues : Impurities (e.g., 7-chloro-5-methyl analogs in D&C Red No. 30) can skew bioassay results. Use HPLC (≥99% purity) and LC-MS for validation .
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Mitigation : Cross-reference multiple studies and validate via orthogonal assays (e.g., MIC + time-kill curves for antimicrobial claims) .
Structural and Conformational Insights
Q. Why do related benzothiazinones exhibit different ring conformations in crystallographic studies?
- Findings : Substituent steric effects dictate ring puckering. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
